(+/-)17-HDoHE

SPM biosynthesis Neutrophil biology Lipidomics

(+/-)17-HDoHE, also known as (±)17-HDHA or 17-hydroxydocosahexaenoic acid (CAS 90780-52-2), is a monohydroxylated derivative of the omega-3 fatty acid docosahexaenoic acid (DHA). This compound is primarily recognized as the pivotal biosynthetic precursor to the D-series resolvins, a family of specialized pro-resolving mediators (SPMs) that actively terminate inflammation.

Molecular Formula C22H32O3
Molecular Weight 344.5 g/mol
Cat. No. B1259704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+/-)17-HDoHE
Synonyms17(R)HDoHE
17(S)-HDHA
17-HDHE
17-hydroxy-4,7,10,13,15,19-docosahexaenoic acid
17-hydroxy-DHA
17-hydroxydocosahexaenoic acid
Molecular FormulaC22H32O3
Molecular Weight344.5 g/mol
Structural Identifiers
SMILESCCC=CCC(C=CC=CCC=CCC=CCC=CCCC(=O)O)O
InChIInChI=1S/C22H32O3/c1-2-3-15-18-21(23)19-16-13-11-9-7-5-4-6-8-10-12-14-17-20-22(24)25/h3,5-8,11-16,19,21,23H,2,4,9-10,17-18,20H2,1H3,(H,24,25)/b7-5+,8-6+,13-11+,14-12+,15-3+,19-16+
InChIKeySWTYBBUBEPPYCX-NGJSVXFXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+/-)17-HDoHE (17-HDHA) – Sourcing Guide for the Resolvin D1 Precursor and Oxidative Stress Marker


(+/-)17-HDoHE, also known as (±)17-HDHA or 17-hydroxydocosahexaenoic acid (CAS 90780-52-2), is a monohydroxylated derivative of the omega-3 fatty acid docosahexaenoic acid (DHA). This compound is primarily recognized as the pivotal biosynthetic precursor to the D-series resolvins, a family of specialized pro-resolving mediators (SPMs) that actively terminate inflammation [1]. It is formed endogenously via 15-lipoxygenase (15-LO) enzymatic activity and also arises through non-enzymatic autoxidation, serving as a validated biomarker of oxidative stress, particularly in DHA-rich tissues like the brain and retina .

1
Resolvin D1 precursor pathway study support
2
SPM biosynthesis probe in neutrophils
3
Oxidative stress biomarker tracking in DHA-rich tissues
4
Lipidomics quantification standard for 17-hydroxy DHA

Why (+/-)17-HDoHE Cannot Be Functionally Replaced by Other SPM Precursors


The functional and analytical utility of 17-HDHA is non-substitutable due to its unique position at a critical juncture in DHA metabolism. While it shares a monohydroxy precursor status with 18-HEPE (an EPA-derived resolvin E-series precursor) and 14-HDHA (a maresin precursor), 17-HDHA exhibits superior substrate preference in human neutrophil SPM biosynthesis [1] and drives distinct immunomodulatory outcomes not observed with its closest structural analog, protectin D1 (PD1) [2]. Its dual origin—enzymatic (15-LO product) and non-enzymatic (autoxidation)—confers unique value as both a pathway activity marker and a tissue oxidative stress biomarker [3]. Procurement of a generic 'hydroxy-DHA' or 'SPM precursor' without specifying 17-hydroxylation will result in divergent bioactivity and invalid analytical tracking in lipidomic workflows.

17-HDHA
18-HEPE (EPA-derived)
Different resolvin series (D- vs E-series); substrate preference and downstream mediator profile may not transfer
17-HDHA
14-HDHA (maresin precursor)
Distinct biosynthetic pathway; immunomodulatory outcomes and model-response endpoints may differ
17-HDHA
Protectin D1
Lacks antibody-enhancing activity in B cell assays; structural similarity does not imply functional interchange

Quantitative Evidence Guide: (+/-)17-HDoHE vs. 18-HEPE, 15-HETE, Resolvin D1, and Protectin D1


17-HDHA is the Preferred SPM Precursor Substrate in Intact Human Neutrophils vs. 15-HETE and 18-HEPE

In incubations of intact human polymorphonuclear leukocytes (PMNL) supplemented with SPM precursor lipids, DHA-derived 17-HDHA was quantitatively preferred over arachidonic acid-derived 15-HETE and EPA-derived 18-HEPE for SPM formation [1]. This substrate preference establishes 17-HDHA as the superior precursor for generating D-series resolvins in primary human immune cells.

SPM substrate preference
Head-to-head
17-HDHA preferred over 15-HETE and 18-HEPE in intact human PMNL
Supports SPM biosynthesis study fit
Intact human PMNL incubation context; RvD5 yield ~2300 pmol
SPM biosynthesis Neutrophil biology Lipidomics Inflammation resolution

17-HDHA Potently Increases IgM and IgG Production in Human B Cells, Unlike Protectin D1

In a comparative study of SPMs on human B lymphocyte function, 17-HDHA and resolvin D1 strongly increased activated human B cell IgM and IgG production, whereas protectin D1 (PD1) did not exhibit this effect [1]. The antibody-enhancing activity of 17-HDHA was attributed to augmented B cell differentiation toward a CD27⁺CD38⁺ antibody-secreting cell phenotype, with no effect on cell proliferation or toxicity observed [1].

B cell antibody response
Head-to-head
Strong increase in IgM and IgG production; protectin D1 did not
Supports humoral immunity endpoint review
Activated human B cell in vitro assay
B cell differentiation Humoral immunity Antibody secretion Immunomodulation

17-HDHA Exhibits Direct Vascular Smooth Muscle Relaxation with Defined IC50 Values

17(S)-HDHA, the biologically relevant enantiomer, directly inhibits U-46619-induced contraction in aortic smooth muscle preparations . This activity is independent of its role as a resolvin precursor and represents a direct pharmacological effect of the monohydroxy compound itself.

Vascular IC50
Data to verify
IC50 4.9 µM (rabbit aorta), 7.2 µM (rat aorta)
Supports vascular activity assay context
Ex vivo aortic ring; source review needed
Vascular biology Smooth muscle contraction Thromboxane antagonism Cardiovascular pharmacology

17-HDHA Demonstrates Superior In Vivo Efficacy vs. 18-HEPE in Reducing Acute Pulmonary Inflammation in Metabolic Syndrome

In a comparative in vivo study of SPM precursors in metabolic syndrome (MetS) mice exposed to silver nanoparticles (AgNP), both 14-HDHA and 17-HDHA treatments more efficiently reduced the exacerbated acute pulmonary inflammatory response compared to 18-HEPE [1]. This superior efficacy was demonstrated across multiple endpoints including neutrophilic influx, inflammatory cytokine/chemokine induction, and restoration of SPM levels [1].

In vivo lung inflammation
Head-to-head
More efficient reduction of neutrophilic influx vs. 18-HEPE in MetS mice
Supports metabolic inflammation model endpoint context
MetS mouse model; AgNP challenge
Metabolic syndrome Pulmonary inflammation Nanoparticle toxicity In vivo efficacy

17-HDHA Acts as a PPARγ Agonist with Concentration-Dependent Transactivation Activity

In a transactivation assay, 17-HDHA acted in a concentration-dependent manner as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist [1]. This activity, distinct from its precursor function, positions 17-HDHA as a direct modulator of nuclear receptor signaling relevant to metabolic and anti-inflammatory pathways. The related compound 17-oxoDHA, a further oxidized product, also activates both PPARγ and PPARα .

PPARγ agonism
Class-level inference
Concentration-dependent PPARγ transactivation
Supports PPARγ pathway study context
No EC50 reported; abstract-level data
PPARγ agonism Nuclear receptor Metabolic regulation Anti-inflammatory

17-HDHA Serves as a Dual-Function Biomarker: D-Series Resolvin Pathway Marker and Oxidative Stress Marker

17-HDHA is uniquely positioned as both a biosynthetic pathway marker for D-series resolvins and a non-enzymatic autoxidation product indicative of oxidative stress . In a clinical cohort, the D-series resolvin pathway marker 17-HDHA increased significantly between enrollment and late pregnancy (P = 0.049), and levels in umbilical cord blood were significantly greater than in maternal blood (P < 0.001) [1]. Unlike pure enzymatic products, the racemic (±)17-HDoHE captures both enzymatic and oxidative origins, making it a comprehensive biomarker for total 17-hydroxy DHA in biological systems .

Human biomarker P-values
Supporting evidence
P=0.049 (pregnancy increase); P
Supports biomarker quantification in human biofluids
Maternal and cord blood lipidomics (n=60)
Lipidomics Biomarker validation Oxidative stress Pathway marker

Optimal Application Scenarios for (+/-)17-HDoHE Based on Differentiated Evidence


In Vitro SPM Biosynthesis and Neutrophil Resolution Studies

When investigating SPM production in human neutrophils, 17-HDHA is the precursor of choice. It is quantitatively preferred over 15-HETE and 18-HEPE for D-series resolvin biosynthesis in intact human PMNL, yielding RvD5 at 2300 pmol/20 mio cells [5]. This scenario leverages the direct head-to-head substrate preference evidence established in Section 3.

Humoral Immunity and B Cell Differentiation Assays

For studies examining SPM effects on antibody production and B cell phenotype, 17-HDHA offers a unique activity profile: it strongly enhances IgM and IgG production and drives CD27⁺CD38⁺ antibody-secreting cell differentiation, whereas the structurally related protectin D1 does not [5]. This distinct functional differentiation, validated by direct comparison, makes 17-HDHA the appropriate selection for immunology researchers focused on humoral responses.

Metabolic Inflammation and Obesity-Associated Complication Models

In preclinical models of obesity and metabolic syndrome, 17-HDHA demonstrates validated in vivo efficacy. It reduces adipose tissue inflammatory cytokine expression, increases adiponectin, and improves glucose tolerance and insulin sensitivity in obese mice [5]. Furthermore, in MetS mice with AgNP-induced pulmonary inflammation, 17-HDHA and 14-HDHA more efficiently reduce neutrophilic influx and cytokine induction than 18-HEPE [4], establishing its superiority for metabolic inflammation research.

Clinical and Preclinical Lipidomics Biomarker Quantification

Analytical laboratories quantifying lipid mediators in human biofluids require authentic 17-HDHA standards. This compound is a validated D-series resolvin pathway marker that increases significantly during pregnancy (P=0.049), is enriched in umbilical cord blood (P<0.001), and responds to dietary fish oil supplementation (P=0.02) [5]. The racemic (±)17-HDoHE standard captures both enzymatic and autoxidation-derived pools, providing comprehensive quantification essential for accurate lipidomics workflows.

Application
Selection Property
Validation Focus
SPM biosynthesis studies
Preferred substrate for D-series resolvins in neutrophils
D-series resolvin yield and lipoxin suppression
Humoral immunity studies
Antibody-enhancing activity distinct from protectin D1
B cell differentiation (CD27⁺CD38⁺) and Ig secretion
Metabolic inflammation model studies
Reported model-response in obesity/MetS models
Inflammatory cytokine and adiponectin endpoints
Lipidomics biomarker quantification
Validated pathway marker for D-series resolvins and oxidative stress
Quantitative detection in human biofluids

Technical Documentation Hub

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32 linked technical documents
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